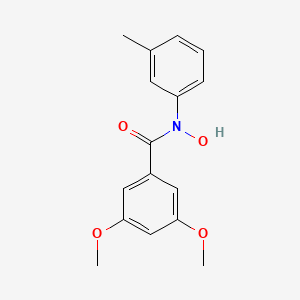
1,1,3-Trimethyl-4-methylidenesilolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of a silacyclopentane ring with three methyl groups and a methylene group attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of trimethylchlorosilane with an appropriate organolithium reagent, followed by hydrolysis to yield the desired product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-4-methylidenesilolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-4-methylidenesilolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates and the stabilization of transition states in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Silacyclopentan-3-ol, 1,1,3-trimethyl-4-methylene-: This compound shares a similar silacyclopentane ring structure but differs in the positioning of the methylene group.
Tetramethyldisiloxane: Another organosilicon compound with different functional groups and applications.
Uniqueness
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
82763-90-4 |
|---|---|
Fórmula molecular |
C8H16OSi |
Peso molecular |
156.30 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-4-methylidenesilolan-3-ol |
InChI |
InChI=1S/C8H16OSi/c1-7-5-10(3,4)6-8(7,2)9/h9H,1,5-6H2,2-4H3 |
Clave InChI |
JZGLQQWLPMJLLC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C[Si](CC1=C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


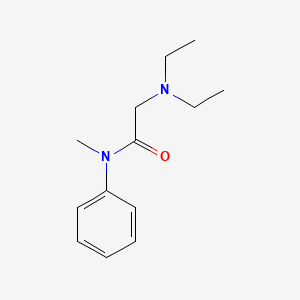
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
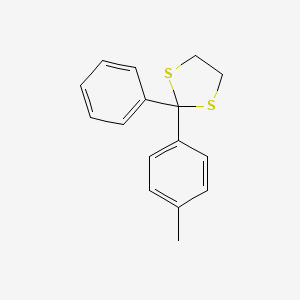
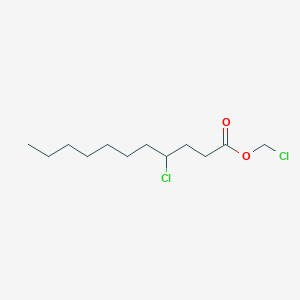
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
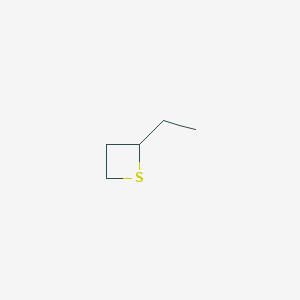
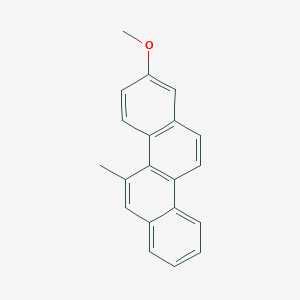
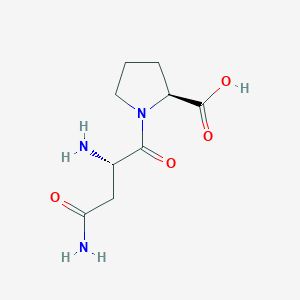
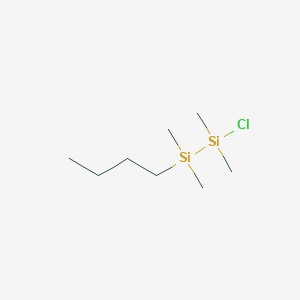
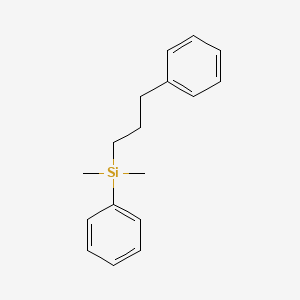
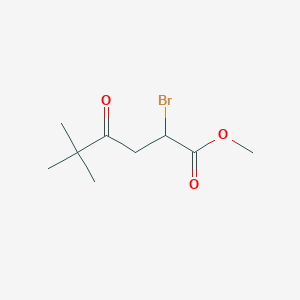
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
